molecular formula C13H10F3NO2 B5849501 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide

2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide

Cat. No. B5849501
M. Wt: 269.22 g/mol
InChI Key: PQMFFNCBYTTZJM-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide, also known as TFMF, is a chemical compound that has been widely studied for its potential applications in scientific research. TFMF is a furan derivative that has shown promise as an inhibitor of certain enzymes and as a potential treatment for various diseases. In

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and increasing its availability in the brain. This leads to improved cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and its anti-inflammatory properties, 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide has also been shown to have antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other processes in the cell. However, one limitation of using 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide is its potential toxicity. High concentrations of 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide have been shown to be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide, as well as its long-term effects on cognitive function.
Another area of interest is the development of 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide analogues with improved properties. Researchers are exploring the use of computational methods to design new compounds that are more potent and selective than 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide.
Finally, there is interest in exploring the potential of 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide as an anti-inflammatory agent for the treatment of various diseases. Further studies are needed to determine its effectiveness in animal models of inflammatory diseases and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide involves the reaction of 2-trifluoromethylphenylboronic acid with 3-furoic acid chloride in the presence of a palladium catalyst. The resulting product is then purified through recrystallization to obtain 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide in high purity.

Scientific Research Applications

2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide a potential treatment for neurological disorders such as Alzheimer's disease.
In addition, 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. This makes 2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-methyl-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-8-9(6-7-19-8)12(18)17-11-5-3-2-4-10(11)13(14,15)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMFFNCBYTTZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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